![molecular formula C19H21N3O5 B5651651 (3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)
(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex organic compounds like "(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid" involve multifaceted approaches to understand their structure, synthesis pathways, and intrinsic chemical and physical properties. These compounds are typically characterized by their heterocyclic structures, incorporating pyrazole, pyran, and pyrrole moieties, which contribute to their distinct chemical behaviors and potential applications in various fields, excluding their usage in drug development and pharmacology.
Synthesis Analysis
The synthesis of compounds with pyrazole, pyrrole, and chromeno structures often involves regiospecific reactions and can require sophisticated techniques for unambiguous structure determination, such as single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a complex molecule, emphasizing the challenges in identifying regioisomers and the crucial role of crystallography in determining molecular structure (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of complex compounds often requires elucidation through advanced spectroscopic techniques and X-ray diffraction. For instance, detailed X-ray powder diffraction data have been used to report on the structure of similar compounds, highlighting the importance of precise measurements in understanding the crystalline structure of these molecules (Wang et al., 2017).
Chemical Reactions and Properties
The reactivity and interaction of these molecules with other chemical entities can be highly specific, involving diastereoselective routes and screening for affinity against various targets. For example, Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, showcasing the intricate balance between molecular design and functional application (Procopiou et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of such compounds, including their crystalline structure and hydrogen bonding patterns, provide insights into their stability and solubility. Studies often combine experimental and theoretical approaches to analyze these properties thoroughly, as demonstrated by Tamer et al. (2015) in their combined study on a related molecule (Tamer et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties of complex organic compounds includes analyzing their reactivity, stability, and interactions with other molecules. This often involves exploring various synthetic pathways and reactions to derive new compounds with desired characteristics, as detailed by El-Nabi (2004) in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).
Propriétés
IUPAC Name |
(3aR,9bR)-7-methoxy-2-(3-pyrazol-1-ylpropanoyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-26-13-3-4-14-15-10-21(17(23)5-8-22-7-2-6-20-22)11-19(15,18(24)25)12-27-16(14)9-13/h2-4,6-7,9,15H,5,8,10-12H2,1H3,(H,24,25)/t15-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLGNZBDMAFRTH-DNVCBOLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CN(CC3(CO2)C(=O)O)C(=O)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)C(=O)O)C(=O)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.